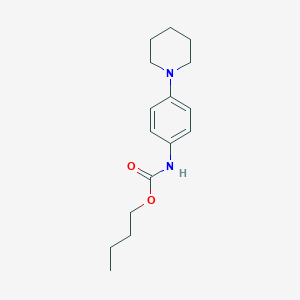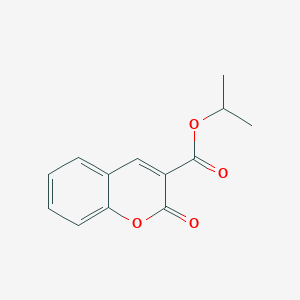
3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole, dichlorobenzyl, and chromenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole moiety, followed by its coupling with a chromenone derivative
Preparation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Chromenone: The benzothiazole derivative is then coupled with a chromenone derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Etherification: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydro derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of chromenone.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to interact with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The chromenone ring can interact with DNA or proteins, affecting their function. The dichlorobenzyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzothiazol-2-YL)-2H-chromen-2-one: Lacks the dichlorobenzyl group, making it less lipophilic.
7-((2,4-Dichlorobenzyl)oxy)-2H-chromen-2-one: Lacks the benzothiazole moiety, reducing its potential for enzyme inhibition.
3-(1,3-Benzothiazol-2-YL)-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the dichlorobenzyl group, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of 3-(1,3-Benzothiazol-2-YL)-7-((2,4-dichlorobenzyl)oxy)-2H-chromen-2-one lies in its combination of structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both benzothiazole and chromenone moieties allows for diverse interactions with biological targets, while the dichlorobenzyl group enhances its lipophilicity and cellular uptake.
This compound’s versatility makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H13Cl2NO3S |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-7-[(2,4-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-15-7-5-14(18(25)10-15)12-28-16-8-6-13-9-17(23(27)29-20(13)11-16)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2 |
Clé InChI |
YXVGAODGQKZGAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11653394.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
![[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
![Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653411.png)

![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653426.png)


![5-[(5-Bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11653442.png)
![Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)
![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)
![(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653476.png)
